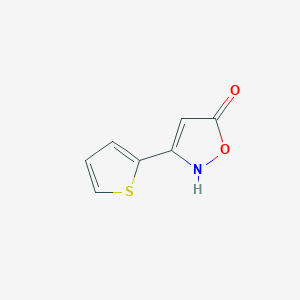

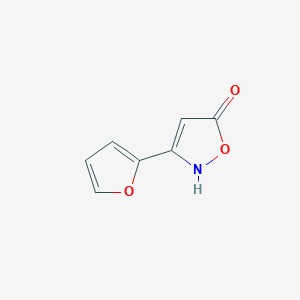

3-(Furan-2-yl)-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves a meticulous three-step reaction sequence. The synthesis ends up in the condensation of (E)-3-(furan-2-yl) acrylohydrazine with diverse benzaldehyde and acetophenone derivatives .Chemical Reactions Analysis

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Physical And Chemical Properties Analysis

While specific physical and chemical properties of “3-(Furan-2-yl)-1,2-oxazol-5-ol” are not available, similar compounds like Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, has a density of 1160 kg/m^3 and boils at 161.7°C .Scientific Research Applications

Antimicrobial Activity

The compound has been found to exhibit significant antimicrobial activity . It has been shown to suppress the growth of yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . This makes it a potential candidate for the development of new antimicrobial drugs.

Synthesis of Derivatives

The compound is used in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives . This process involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .

Antifungal Activity

Apart from its antimicrobial properties, the compound also demonstrates good antifungal activity . This is particularly against Candida albicans, a common cause of fungal infections in humans .

Antibacterial Activity

The compound has been found to suppress the growth of Escherichia coli and Staphylococcus aureus . These are common bacteria that can cause a variety of infections in humans, indicating the compound’s potential as an antibacterial agent .

Anticancer Activity

The compound has been used in the synthesis of novel drugs with enhanced cytotoxic effects towards lung carcinoma (A549) cell line . This suggests its potential application in the development of new anticancer therapies .

Role in Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry . Furan derivatives, such as this compound, have taken on a special position in medicinal chemistry due to their remarkable therapeutic efficacy .

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects .

Result of Action

Furan derivatives have been known to exhibit a wide range of effects at the molecular and cellular levels .

Safety and Hazards

For similar compounds, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

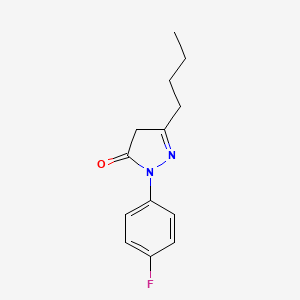

3-(furan-2-yl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-7-4-5(8-11-7)6-2-1-3-10-6/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVFVGZGPSFFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-1,2-oxazol-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)